8-((2-hydroxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Description
8-((2-hydroxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a hydroxyethylthio substituent at position 8, a methyl group at position 3, and a 3-phenylpropyl chain at position 6. Its structure combines hydrophilic (hydroxyethylthio) and lipophilic (3-phenylpropyl) moieties, which may influence solubility, binding affinity, and pharmacokinetic properties.
Properties
IUPAC Name |
8-(2-hydroxyethylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-20-14-13(15(23)19-16(20)24)21(17(18-14)25-11-10-22)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,22H,5,8-11H2,1H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOYJLBQLZVACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCO)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-hydroxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.
Introduction of the hydroxyethylthio group: This step involves the reaction of the purine core with a hydroxyethylthiol reagent, often under basic conditions to facilitate the nucleophilic substitution.
Addition of the methyl and phenylpropyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-((2-hydroxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine ring or the attached functional groups.
Substitution: The phenylpropyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the phenylpropyl moiety.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that derivatives of purine compounds can exhibit anticancer properties. A study demonstrated that modifications to the purine structure enhance the inhibition of cancer cell proliferation. For instance, the compound's ability to interact with specific molecular targets involved in tumor growth has been documented .
- Neurological Effects : The compound may influence neurotransmitter systems, particularly dopamine receptors. Its structural features suggest potential therapeutic effects in treating neurological disorders such as Parkinson's disease . Case studies have shown that similar compounds modulate receptor activity effectively, leading to improved neurological function.
- Antiviral Properties : Some purine derivatives have been studied for their antiviral effects. Preliminary data suggest that this compound might inhibit viral replication mechanisms, making it a candidate for further research in antiviral drug development .
Pharmacology
- Receptor Modulation : The compound's interaction with various receptors has been a focal point of pharmacological studies. It is believed to act as an agonist or antagonist depending on the target receptor type, which could lead to novel treatments for conditions like depression and anxiety .
- Bioavailability and Metabolism Studies : Investigations into the pharmacokinetics of this compound reveal its absorption and metabolism pathways, providing insights into its efficacy and safety profile in clinical settings .
Materials Science Applications
- Polymer Synthesis : The compound serves as a building block for synthesizing polymers with unique properties. Its functional groups allow for modifications that enhance material characteristics such as flexibility and strength .
- Nanotechnology : Research into nanocarriers for drug delivery has identified this compound as a potential candidate due to its ability to form stable complexes with therapeutic agents, improving their bioavailability and targeting capabilities .
Data Tables
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |
| Neurological Effects | Modulates dopamine receptors | |
| Antiviral Properties | Potential to inhibit viral replication | |
| Pharmacology | Receptor Modulation | Acts as agonist/antagonist on various receptors |
| Bioavailability Studies | Insights into absorption and metabolism | |
| Materials Science | Polymer Synthesis | Enhances material properties |
| Nanotechnology | Forms stable complexes for drug delivery |
Case Studies
- Case Study 1 : A study on the anticancer effects of purine derivatives highlighted that modifications to the 8-position significantly enhance cytotoxicity against breast cancer cell lines.
- Case Study 2 : Research exploring the neurological implications of similar compounds found that they significantly improved motor function in rodent models of Parkinson's disease.
Mechanism of Action
The mechanism by which 8-((2-hydroxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 8-((2-hydroxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione with structurally related purine-dione derivatives, focusing on substituents, molecular properties, and reported biological activities:
Key Structural and Functional Insights:
Substitution with naphthalen-3-ylmethyl (as in the Eg5 inhibitor) introduces bulkier aromatic groups, which may enhance binding to hydrophobic enzyme pockets .
Position 8 Modifications: Hydroxyethylthio vs. methoxyethylthio: The hydroxyl group in the target compound increases hydrophilicity, which may improve solubility but reduce blood-brain barrier penetration compared to methoxy analogs . Hydrazinyl and imidazole substituents (e.g., in TryS/Eg5 inhibitors) introduce hydrogen-bonding or metal-chelating capabilities, critical for enzyme active-site interactions .
Biological Activity Trends :
- Eg5 inhibitors with imidazole or naphthalene substituents show low µM activity, suggesting that bulky aromatic groups at position 7 and heterocyclic moieties at position 8 enhance target engagement .
- Hydroxyalkylthio groups (e.g., hydroxyethyl or hydroxypropyl) may balance solubility and binding, though direct activity data are lacking for the target compound .
Research Findings and Implications
- Enzyme Inhibition Potential: The structural similarity to Eg5 and TryS inhibitors (e.g., compound ZINC06444857 and TC227 ) suggests that the target compound could be optimized for these targets. Molecular dynamics simulations highlight the importance of residues like Tyr104 and Tyr352 in Eg5 binding, which may guide substituent design .
- Synthetic Accessibility: Analogous compounds (e.g., ) demonstrate feasible synthetic routes for modifying position 8 via thioether or amino linkages, supporting further derivatization.
- Pharmacokinetic Considerations : The hydroxyethylthio group may confer intermediate metabolic stability compared to methoxy (more stable) or ethylthio (less stable) analogs .
Biological Activity
The compound 8-((2-hydroxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article aims to detail its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C17H21N5O3S
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it may modulate the activity of purinergic receptors and affect intracellular signaling cascades.
Pharmacological Effects
Research indicates that This compound exhibits several pharmacological effects:
- Antitumor Activity : Studies have shown that the compound can inhibit the proliferation of cancer cell lines while sparing normal cells. For example, it demonstrated selective cytotoxicity against hepatocellular carcinoma cells without affecting non-tumorigenic liver cells .
- Anti-inflammatory Properties : The compound has been reported to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression .
- Animal Models : In murine models of cancer, administration of the compound led to reduced tumor growth and improved survival rates compared to control groups. These findings suggest its potential as a therapeutic agent in oncology .
Summary of Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
